2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound with a fused pyrrolo-pyrimidine structure. The presence of various functional groups, such as the isopropylthio and p-tolyl groups, introduces significant chemical versatility, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrrolo-pyrimidine scaffold, followed by the introduction of the isopropylthio, phenyl, and p-tolyl groups. Key reagents include:
N-alkylated pyrrole derivatives
Isopropylthiol
Phenylboronic acid
p-Tolylboronic acid
Palladium catalysts for cross-coupling reactions
Common synthetic methods include:
Suzuki Coupling Reaction: : Utilizing palladium-catalyzed cross-coupling to introduce the phenyl and p-tolyl groups.
N-Alkylation: : Introducing the isopropylthio group via alkylation reactions.
Cyclization: : Forming the fused pyrrolo[3,2-d]pyrimidine ring system through intramolecular cyclization.
Industrial Production Methods
Industrial-scale production may rely on streamlined processes to optimize yield and purity. This typically involves large-scale Suzuki coupling reactions, followed by efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylthio group, forming sulfoxides or sulfones. Reduction : Reduction of the pyrimidine ring is possible, leading to partially or fully hydrogenated derivatives. Substitution : Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and p-tolyl groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-Chloroperoxybenzoic acid (mCPBA)
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substituting agents: : Halogenating agents (Br2, Cl2), nitrating agents (HNO3)
Major Products
Sulfoxides/Sulfones: : Products of oxidation reactions.
Hydrogenated derivatives: : Resulting from reduction reactions.
Halogenated/nitrated compounds: : Products of substitution reactions.
Scientific Research Applications
2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one finds applications across several domains:
Chemistry
Synthetic Intermediate: : Used as a building block in the synthesis of more complex organic molecules.
Catalysis: : Serves as a ligand in catalytic reactions due to its unique structure.
Biology
Bioactive Molecules: : Studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine
Drug Discovery: : Explored for its potential as a lead compound in drug development, particularly targeting cancer and infectious diseases.
Industry
Material Science: : Investigated for its potential in creating novel materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways
The specific mechanism of action of 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one depends on its application. In biological contexts, it may interact with various enzymes or receptors, altering cellular pathways. Studies often focus on its interaction with kinases and other regulatory proteins, potentially inhibiting or activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(methylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
2-(isopropylthio)-7-(m-tolyl)-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one lies in its specific substituents, which can significantly affect its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets.
Properties
IUPAC Name |
3-(4-methylphenyl)-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-14(2)27-22-24-19-18(16-7-5-4-6-8-16)13-23-20(19)21(26)25(22)17-11-9-15(3)10-12-17/h4-14,23H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRKJADQOOBABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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